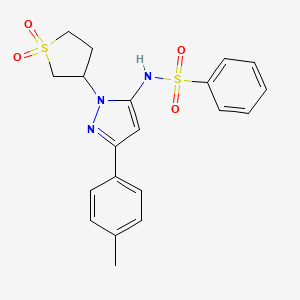
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological characterization, and mechanisms of action, drawing on various studies to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The structural framework includes a pyrazole ring, which is known for its diverse biological activities, and a benzenesulfonamide moiety that enhances its pharmacological profile.
1. GIRK Channel Activation
Recent studies have identified this compound as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels. The activation of GIRK channels plays a crucial role in neuronal signaling and has implications for treating neurological disorders. The compound exhibited nanomolar potency in activating GIRK1/2 channels, demonstrating improved metabolic stability compared to traditional urea-based compounds .
2. Carbonic Anhydrase Inhibition
Another significant area of research focuses on the inhibition of carbonic anhydrases (CAs), enzymes that regulate pH and bicarbonate levels in the body. Compounds structurally related to this compound have shown promising inhibitory effects against various isoforms of human carbonic anhydrases (hCAII, hCAIX, hCAXII). These inhibitors are being investigated for their potential in treating conditions such as glaucoma and epilepsy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- GIRK Channels : The compound binds to the GIRK channel subunits, stabilizing their open conformation and facilitating potassium ion flow across the membrane.
- Carbonic Anhydrases : The interaction with CAs involves binding to the active site, where it competes with bicarbonate or other substrates, thus inhibiting the enzyme's activity. Molecular docking studies have revealed interactions with key amino acid residues critical for enzyme function .
Case Study 1: GIRK Channel Activation
A study published in Medicinal Chemistry highlighted the efficacy of this compound as a GIRK channel activator. In vitro experiments demonstrated significant activation at low concentrations, suggesting its potential for therapeutic applications in conditions like anxiety and depression .
Case Study 2: Carbonic Anhydrase Inhibition
In another investigation focusing on carbonic anhydrase inhibitors, several derivatives were synthesized and tested for their inhibitory effects. Among these derivatives, some exhibited IC50 values lower than that of acetazolamide, a standard CA inhibitor. The study concluded that modifications in the sulfonamide group could enhance inhibitory potency .
Data Tables
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | GIRK1/2 | 0.05 | Potent activator |
| Compound B | hCAII | 0.2 | Strong inhibitor |
| Compound C | hCAIX | 0.15 | Competitive inhibitor |
Eigenschaften
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-15-7-9-16(10-8-15)19-13-20(22-29(26,27)18-5-3-2-4-6-18)23(21-19)17-11-12-28(24,25)14-17/h2-10,13,17,22H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIWGNDFTMEKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














